

tert-Butyl (7-aminoheptyl)carbamate chemical properties and structure

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Compound of Interest

Compound Name: *tert-Butyl (7-aminoheptyl)carbamate*

Cat. No.: B008368

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Technical Guide: tert-Butyl (7-aminoheptyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (7-aminoheptyl)carbamate is a bifunctional aliphatic linker molecule of significant interest in the fields of medicinal chemistry and drug development. Its structure incorporates a heptyl chain that provides a flexible spacer, a primary amine for covalent conjugation, and a tert-butyloxycarbonyl (Boc) protected amine. This orthogonal protecting group strategy allows for selective, sequential reactions, making it a valuable building block in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).^[1] The primary amine can readily react with entities like carboxylic acids or activated esters, while the Boc-protected amine remains stable until its removal under mild acidic conditions.^[1]

Chemical Structure and Identifiers

The chemical structure of **tert-Butyl (7-aminoheptyl)carbamate** consists of a seven-carbon aliphatic chain with a primary amino group at one terminus and a Boc-protected amino group at the other.

Table 1: Chemical Structure and Identifiers

Identifier	Value
IUPAC Name	tert-butyl (7-aminoheptyl)carbamate
CAS Number	99733-18-3[1]
Molecular Formula	C ₁₂ H ₂₆ N ₂ O ₂ [1]
SMILES	O=C(OC(C)(C)C)NCCCCCCCN[2]
InChI	1S/C12H26N2O2/c1-12(2,3)16-11(15)14-10-8-6-4-5-7-9-13/h4-10,13H2,1-3H3,(H,14,15)

Physicochemical Properties

tert-Butyl (7-aminoheptyl)carbamate is typically supplied as a colorless semi-solid or liquid. Due to the lack of extensive experimental data in publicly available literature, some of the following properties are predicted values.

Table 2: Physicochemical Data

Property	Value	Source
Molecular Weight	230.35 g/mol	[2]
Physical Form	Colorless semi-solid or liquid	
Boiling Point	340.9 ± 25.0 °C (Predicted)	
Density	0.949 ± 0.06 g/cm ³ (Predicted)	
pKa	12.94 ± 0.46 (Predicted)	
Solubility	Data not available	
Storage Temperature	2-8°C, protected from light	

Experimental Protocols

Synthesis of **tert-Butyl (7-aminoheptyl)carbamate**

The following is a representative experimental protocol for the mono-Boc protection of a diamine, adapted for the synthesis of **tert-Butyl (7-aminoheptyl)carbamate** from 1,7-diaminoheptane. This method aims to selectively protect one of the two primary amine groups.

Materials:

- 1,7-Diaminoheptane
- Di-tert-butyl dicarbonate (Boc₂O)
- Chloroform (CHCl₃)
- Methanol (MeOH)
- Triethylamine (Et₃N)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Chloroform/Methanol gradient)

Procedure:

- Dissolve a five-fold molar excess of 1,7-diaminoheptane in chloroform (e.g., 11.45 mmol in 50 mL CHCl₃).
- In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) in chloroform (e.g., 2.291 mmol in 10 mL CHCl₃).
- Slowly add the Boc₂O solution dropwise to the stirred solution of 1,7-diaminoheptane at room temperature.
- Continue stirring the reaction mixture at room temperature for 24 hours.
- After 24 hours, concentrate the reaction solution under reduced pressure to remove the solvent.
- The crude product is then purified by flash column chromatography on silica gel.

- Elute the column with a gradient of 0-10% methanol in chloroform, containing 1% triethylamine to prevent protonation of the amine on the silica.
- Combine the fractions containing the desired product, as identified by thin-layer chromatography (TLC), and concentrate under reduced pressure to yield **tert-Butyl (7-aminoheptyl)carbamate** as a colorless semi-solid.

Reactivity and Applications

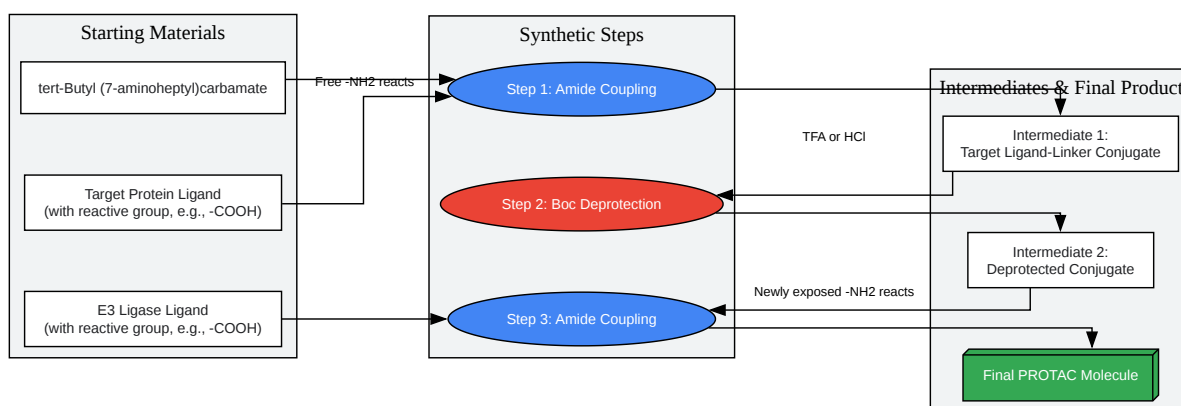
The chemical utility of **tert-Butyl (7-aminoheptyl)carbamate** stems from its bifunctional nature with orthogonal protecting groups.

- **Primary Amine Reactivity:** The free primary amine is nucleophilic and readily participates in reactions such as acylation with carboxylic acids, activated NHS esters, and carbonyl compounds (aldehydes and ketones) to form stable amide or imine bonds.^[1]
- **Boc-Protected Amine:** The tert-butoxycarbonyl group is a robust protecting group that is stable to a wide range of reaction conditions. It can be selectively removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, to liberate the second primary amine.^[1]

This reactivity profile makes it an ideal linker for multi-step syntheses where sequential conjugation is required.

Role in PROTAC Synthesis

A primary application of this molecule is as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker's role is to connect the target-binding ligand and the E3 ligase-binding ligand. The flexibility and length of the heptyl chain in **tert-Butyl (7-aminoheptyl)carbamate** are crucial for allowing the two ends of the PROTAC to bind effectively to their respective protein partners.



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Caption: Synthetic workflow for a PROTAC molecule using a bifunctional linker.

Safety Information

tert-Butyl (7-aminoheptyl)carbamate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Table 3: GHS Hazard Information

Category	Information
GHS Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.

Conclusion

tert-Butyl (7-aminoheptyl)carbamate is a versatile and valuable chemical tool for researchers in drug discovery and chemical biology. Its defined structure, predictable reactivity, and the flexibility of its aliphatic chain make it an important component in the rational design and synthesis of targeted therapeutics and other complex molecular architectures. Careful handling in accordance with safety guidelines is essential.

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References

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